molecular formula C10H6ClNO2 B1469622 5-Chloroquinoline-3-carboxylic acid CAS No. 1416439-55-8

5-Chloroquinoline-3-carboxylic acid

Cat. No.: B1469622
CAS No.: 1416439-55-8
M. Wt: 207.61 g/mol
InChI Key: FRHNBZDXRJQHBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Significance of the Quinoline (B57606) Scaffold in Pharmaceutical Sciences

The journey of the quinoline scaffold in pharmaceuticals is a rich narrative that begins with the isolation of quinine (B1679958) from cinchona bark in the 19th century. This natural product was the first effective treatment for malaria and laid the foundation for the development of synthetic antimalarial drugs. The quinoline core, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, proved to be a critical pharmacophore.

Over the decades, the versatility of the quinoline scaffold has been demonstrated through its presence in a multitude of approved drugs with diverse therapeutic applications. rsc.org Beyond its initial success in combating malaria with drugs like chloroquine (B1663885) and primaquine, the quinoline motif is central to the function of various other pharmaceuticals. nih.gov These include antibacterial agents, anticancer drugs, and antihypertensive medications, underscoring the broad biological activity associated with this heterocyclic system. The ability of the quinoline ring system to interact with various biological targets has solidified its importance as a fundamental building block in drug discovery. ajchem-a.comnih.gov

Overview of Quinolone and Quinoline-3-carboxylic Acid Derivatives as Privileged Structures in Medicinal Chemistry

Within the broader family of quinoline-based compounds, quinolones and specifically quinoline-3-carboxylic acid derivatives have emerged as "privileged structures." This term is used in medicinal chemistry to describe molecular scaffolds that are capable of binding to multiple biological targets with high affinity, leading to a diverse range of pharmacological activities. researchgate.net

The 4-quinolone-3-carboxylic acid moiety is a classic example of such a privileged scaffold. Since the 1960s, derivatives of this core structure have been widely used as potent antibacterial agents. The introduction of a fluorine atom at the C-6 position and a piperazine (B1678402) ring at the C-7 position led to the development of the highly successful fluoroquinolone antibiotics, such as ciprofloxacin (B1669076) and levofloxacin. These compounds exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.

More recently, research has expanded beyond the antibacterial applications of quinoline-3-carboxylic acid derivatives. Studies have revealed their potential as anticancer, anti-inflammatory, and antiviral agents. nih.govnih.gov For instance, certain derivatives have been investigated as inhibitors of protein kinase CK2, a target implicated in various cancers. tandfonline.com The ability of the quinoline-3-carboxylic acid scaffold to be readily functionalized at various positions allows for the fine-tuning of its biological activity, making it a highly attractive starting point for the design of novel therapeutic agents. nih.govbenthamdirect.com

Rationale for Researching 5-Chloroquinoline-3-carboxylic Acid: Addressing Gaps in Current Knowledge

Despite the extensive research into quinoline-3-carboxylic acid derivatives, a significant portion of the available literature focuses on specific substitution patterns, such as those found in the fluoroquinolone antibiotics. A thorough investigation of the chemical space encompassing all possible isomers and substituted analogs is far from complete. This is particularly true for compounds like This compound .

A survey of the existing scientific literature reveals a notable gap in the dedicated study of this specific isomer. While methods for the synthesis of various chloro-substituted quinoline-3-carboxylic acids have been reported, detailed biological evaluations and structure-activity relationship (SAR) studies for the 5-chloro derivative are scarce. tandfonline.com The substitution pattern on the quinoline ring is known to have a profound impact on the compound's physicochemical properties and biological activity. The presence and position of a chlorine atom can influence factors such as lipophilicity, electronic distribution, and metabolic stability, all of which are critical determinants of a drug's behavior in a biological system.

Therefore, the rationale for focusing research on this compound is threefold:

Novelty and Unexplored Chemical Space: The limited research on this specific isomer presents an opportunity to discover novel biological activities that may not be apparent in more extensively studied derivatives.

Understanding Structure-Activity Relationships: A detailed investigation of this compound and its derivatives would contribute valuable data to the broader understanding of how substituent positioning on the quinoline scaffold influences therapeutic potential.

Potential for New Therapeutic Leads: Given the proven track record of the quinoline-3-carboxylic acid scaffold, it is plausible that this compound could serve as a key intermediate or a lead compound for the development of new drugs targeting a range of diseases.

By systematically synthesizing and evaluating this compound, researchers can begin to fill the existing knowledge gap and potentially unlock new avenues for therapeutic intervention.

Data Tables

Table 1: Physicochemical Properties of Representative Quinolone Carboxylic Acids

Compound NameMolecular FormulaMolecular Weight ( g/mol )LogP
This compound C10H6ClNO2207.612.7
2-Chloroquinoline-3-carboxylic acidC10H6ClNO2207.612.7
Nalidixic acidC12H12N2O3232.241.6
CiprofloxacinC17H18FN3O3331.340.28

Note: LogP values are estimates and can vary based on the calculation method.

Table 2: Biological Activities of Selected Quinoline Carboxylic Acid Derivatives

Compound/Derivative ClassPrimary Biological ActivityExample(s)
FluoroquinolonesAntibacterial (DNA gyrase/topoisomerase IV inhibitors)Ciprofloxacin, Levofloxacin
2-Chloroquinoline-3-carboxylic acid derivativesProtein Kinase CK2 Inhibition-
Quinoline-3-carboxylic acid derivativesAntiproliferative, Anti-inflammatory-

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-8-2-1-3-9-7(8)4-6(5-12-9)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHNBZDXRJQHBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)C(=O)O)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Chloroquinoline 3 Carboxylic Acid and Its Analogues

Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis

The formation of the quinoline core is a cornerstone of this synthetic pathway, with several classical and modern methods available to organic chemists. These reactions typically involve the condensation and cyclization of aniline (B41778) derivatives with various carbonyl-containing compounds.

Cyclization Reactions for Quinoline Ring Formation

A variety of named reactions have been developed over the years for the synthesis of the quinoline scaffold. These methods offer different pathways depending on the desired substitution pattern and the availability of starting materials.

The Friedländer synthesis is a prominent method that involves the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or an aldehyde. nih.govorganic-chemistry.org This condensation reaction, which can be catalyzed by acids or bases, leads to the formation of substituted quinolines. nih.govorganic-chemistry.org The mechanism can proceed through an initial aldol (B89426) condensation followed by cyclization and dehydration, or via the formation of a Schiff base intermediate which then undergoes an intramolecular aldol-type reaction. nih.gov

The Combes quinoline synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of anilines with β-diketones. nih.govsemanticscholar.org The reaction begins with the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration to yield the quinoline product. nih.gov

Another classical approach is the Skraup-Doebner-von Miller reaction , which is a modification of the original Skraup synthesis. This reaction utilizes the condensation of an aniline with an α,β-unsaturated carbonyl compound. niscpr.res.inekb.egwikipedia.org The α,β-unsaturated carbonyl component can be generated in situ, for instance, from the dehydration of glycerol (B35011) to acrolein in the Skraup synthesis. semanticscholar.org The reaction is typically carried out in the presence of a strong acid and an oxidizing agent. The proposed mechanism involves the conjugate addition of the aniline to the α,β-unsaturated carbonyl, followed by cyclization and oxidation to furnish the quinoline ring. ekb.eg

These classical methods, summarized in the table below, provide a robust toolbox for the initial construction of the quinoline ring system, which is a crucial first step in the synthesis of 5-chloroquinoline-3-carboxylic acid.

Reaction Name Reactants Key Features
Friedländer Synthesis2-Aminobenzaldehyde/ketone + Compound with α-methylene groupAcid or base-catalyzed; versatile for substituted quinolines. nih.govorganic-chemistry.org
Combes SynthesisAniline + β-DiketoneAcid-catalyzed; yields 2,4-disubstituted quinolines. nih.govsemanticscholar.org
Skraup-Doebner-von Miller SynthesisAniline + α,β-Unsaturated carbonyl compoundRequires acid and an oxidizing agent; a modification of the Skraup synthesis. niscpr.res.inekb.egwikipedia.org

Vilsmeier-Haack Reactions and Modifications for 2-Chloro-3-formylquinoline Intermediates

A key intermediate in the synthesis of the target molecule is a 2-chloro-3-formylquinoline derivative. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, and it can be adapted to achieve both cyclization and formylation in a single pot to produce these intermediates. niscpr.res.inwikipedia.org

In the context of quinoline synthesis, the Vilsmeier-Haack reaction is typically performed on N-arylacetamides. nist.govrsc.org The reaction involves treating the N-arylacetamide with a Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). rsc.orgresearchgate.net

The mechanism of the Vilsmeier-Haack reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion. wikipedia.org The N-arylacetamide then acts as the nucleophile, leading to a series of reactions that result in the cyclization to form the quinoline ring and the introduction of a chloro group at the 2-position and a formyl group at the 3-position. rsc.org The reaction is regioselective and provides a direct route to 2-chloro-3-formylquinolines. nist.gov The use of substituted N-arylacetamides allows for the synthesis of a variety of substituted 2-chloro-3-formylquinolines. chemijournal.comchemijournal.com

Reactant Reagents Product Typical Conditions
N-ArylacetamideDMF, POCl₃ (or PCl₅)2-Chloro-3-formylquinolineHeating, often at 80-90°C. nist.govchemijournal.com

Oxidation Strategies for Carboxylic Acid Formation at Position 3

The final key transformation in the synthesis of quinoline-3-carboxylic acids is the oxidation of the formyl group at the 3-position of the quinoline ring to a carboxylic acid. Various oxidizing agents can be employed for this purpose.

Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or iodine can be used to convert the aldehyde to a carboxylic acid. rsc.org For instance, heating 2-chloro-3-formylquinolines in methanol (B129727) with potassium carbonate and iodine can yield the corresponding methyl esters, which can then be hydrolyzed to the carboxylic acid. rsc.org

A particularly effective method for the oxidation of aldehydes to carboxylic acids, especially in the context of quinoline derivatives, involves the use of silver-based reagents in an alkaline medium. This is exemplified by the use of silver nitrite (B80452) (AgNO₂) in the presence of a base like sodium hydroxide (B78521) (NaOH). nih.gov This method is analogous to the well-known Tollens' test, where ammoniacal silver nitrate (B79036) is used.

The oxidation of 2-chloroquinoline-3-carbaldehyde (B1585622) with silver nitrite in the presence of sodium hydroxide provides the corresponding 2-chloroquinoline-3-carboxylic acid. nih.gov The reaction proceeds under relatively mild conditions and is a reliable method for achieving the desired carboxylic acid functionality at the 3-position of the quinoline ring.

Substrate Oxidizing Agent Base Product
2-Chloro-3-formylquinolineSilver Nitrite (AgNO₂)Sodium Hydroxide (NaOH)2-Chloroquinoline-3-carboxylic acid nih.gov

Targeted Synthesis of this compound

The targeted synthesis of this compound follows the general synthetic strategy outlined above, with careful selection of the starting materials to ensure the correct substitution pattern in the final product.

Precursor Selection and Optimization

The key to synthesizing this compound lies in the choice of the initial aniline derivative. To introduce the chloro group at the 5-position of the quinoline ring, the synthesis must begin with an aniline that has a chlorine atom at the para-position.

The precursor of choice is N-(4-chlorophenyl)acetamide . nih.gov This starting material is readily prepared by the acetylation of 4-chloroaniline (B138754) with acetic anhydride. nih.govorientjchem.org

The synthesis then proceeds via the Vilsmeier-Haack reaction. Treatment of N-(4-chlorophenyl)acetamide with DMF and POCl₃ leads to the formation of 5-chloro-2-chloro-3-formylquinoline . This intermediate possesses the required chlorine atom at position 5 and the formyl group at position 3, which is ready for the subsequent oxidation step.

The final step involves the oxidation of the formyl group of 5-chloro-2-chloro-3-formylquinoline to a carboxylic acid. Following the established methodology, this can be achieved using silver nitrate in an alkaline medium, yielding the target compound, This compound .

Step Reactant Reagents Intermediate/Product
1. Precursor Synthesis4-ChloroanilineAcetic anhydrideN-(4-chlorophenyl)acetamide nih.govorientjchem.org
2. Vilsmeier-Haack ReactionN-(4-chlorophenyl)acetamideDMF, POCl₃5-Chloro-2-chloro-3-formylquinoline
3. Oxidation5-Chloro-2-chloro-3-formylquinolineAgNO₂, NaOHThis compound nih.gov

Reaction Condition Optimization and Yield Enhancement

The efficient synthesis of quinoline-3-carboxylates often hinges on the optimization of reaction conditions. A notable method involves a rhodium(II)-catalyzed reaction between indoles and ethyl halodiazoacetates, which proceeds through a cyclopropanation-ring expansion pathway. beilstein-journals.org This approach is advantageous as it occurs under mild conditions and produces good to high yields, overcoming common issues like the formation of polymeric byproducts, strong basic conditions, and high temperatures associated with other methods. beilstein-journals.org For instance, using this rhodium-catalyzed method, ethyl quinoline-3-carboxylate has been synthesized from indole (B1671886) and ethyl chloro-diazoacetate with a 90% yield. beilstein-journals.org

Further optimization has been achieved through one-pot synthesis protocols. One such process, which involves the formylation and subsequent rhodium-catalyzed C-H insertion of anilines, can produce 3-substituted quinoline carboxylates with yields exceeding 80%. google.com This method is not only efficient but also cost-effective and suitable for industrial application. google.com Additionally, the use of microwave and ultrasonic irradiation has been shown to accelerate reaction rates and improve yields in the synthesis of precursors like 2-chloroquinoline-3-carbaldehyde. The Vilsmeier-Haack reaction, a common method for synthesizing 2-chloroquinoline-3-carbaldehydes from acetanilides, can be optimized by controlling the stoichiometry of reagents like phosphorus oxychloride (POCl₃) and maintaining anhydrous conditions to achieve yields between 60% and 80%. rsc.org

Synthesis of Key Analogues and Derivatives of this compound for Structure-Activity Relationship (SAR) Studies

To explore the structure-activity relationships (SAR) of quinoline-3-carboxylic acids, numerous analogues and derivatives are synthesized. This involves systematically modifying different parts of the molecule to understand how these changes affect biological activity. nih.gov Key intermediates, such as 2-chloroquinoline-3-carboxylic acids obtained from the oxidation of 2-chloroquinoline-3-carbaldehydes, serve as versatile starting points for these modifications. tandfonline.comtandfonline.com

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group at the C3 position is a frequent target for modification to study its role in biological interactions. nih.gov A common modification is esterification. For example, the carboxylic acid can be converted to its corresponding methyl or ethyl ester by treatment with methanol or ethanol (B145695) in the presence of an acid catalyst like sulfuric acid. rsc.org These esters can then be subjected to further reactions. For instance, treatment of the ester with hydrazine (B178648) hydrate (B1144303) can yield a hydrazide, which can be further cyclized with reagents like carbon disulfide to form heterocyclic systems such as 1,3,4-oxadiazoles. rsc.org

Conversely, ester groups can be hydrolyzed back to the carboxylic acid. rsc.org This is often done using a base like sodium hydroxide followed by acidification. google.com In some synthetic routes, the carboxylic acid is generated in the final steps. The Pfitzinger condensation reaction, for example, can be used to create the quinoline core with the carboxylic acid in place. nih.gov

Substitutions on the Quinoline Ring System

Altering the substituents on the quinoline core is a primary strategy for fine-tuning the molecule's properties.

Introducing different halogens or changing their position on the quinoline ring can significantly impact bioactivity. tandfonline.comtandfonline.com For example, 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic acids have been synthesized via Gould-Jacobs cyclization. researchgate.net The synthesis of various halogenated quinoline-3-carboxylates can also be achieved through the rhodium-catalyzed reaction of halogen-substituted indoles. For example, 5-bromoindole (B119039) and 6-bromoindole (B116670) react to give the corresponding bromo-quinoline carboxylates in excellent yields of 83% and 94%, respectively. beilstein-journals.org The resulting bromo-substituted quinolines can then be used in further diversification reactions, such as the Suzuki coupling, to introduce phenyl groups. tandfonline.comtandfonline.com

The introduction of alkoxy and aryloxy groups onto the quinoline scaffold is another key modification. A series of 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids has been synthesized and evaluated for their biological activities. nih.gov A general method for introducing these groups involves the reaction of a chloro-substituted quinoline, such as a 2-chloroquinoline-3-carboxylate ester, with a sodium alkoxide or aryloxide in a refluxing solvent. rsc.org This is followed by hydrolysis of the ester to yield the final carboxylic acid. rsc.org Specific examples include the synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives, which are prepared through a Williamson ether synthesis between an ethyl 2-(halomethyl)quinoline-3-carboxylate and an 8-hydroxyquinoline (B1678124), followed by hydrolysis. researchgate.net

Amino and oxo groups are important functionalities that are often introduced to explore hydrogen bonding and other interactions with biological targets. tandfonline.comtandfonline.comnih.gov The 2-chloro group of 2-chloroquinoline-3-carboxylic acid is a versatile handle for these transformations. It can be replaced by an amino group by heating with aqueous ammonia (B1221849) in an autoclave at 150 °C, yielding 2-aminoquinoline-3-carboxylic acids with yields of 30–50%. tandfonline.comtandfonline.com Alternatively, the 2-chloro group can be hydrolyzed to a 2-oxo group by refluxing in acetic acid and water, producing 2-oxo-1,2-dihydroquinoline-3-carboxylic acids in high yields (e.g., 89% for the 6-methoxy derivative). tandfonline.comtandfonline.com

Similarly, treatment of 7-substituted 2-chloroquinoline-3-carboxylic acids with aminothiazole or aminopyridine leads to the substitution of the chlorine atom, forming 2-(thiazol-2-yl)aminoquinoline-3-carboxylic acids or 2-(pyrid-2-yl)aminoquinoline-3-carboxylic acids. nih.gov Furthermore, the synthesis of 7-oxo derivatives, such as those related to rufloxacin, has been a subject of study to develop new antibacterial agents. acs.orgacs.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of quinoline derivatives to address the environmental impact of traditional chemical processes. These approaches prioritize the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions.

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. northumbria.ac.uk The application of microwave irradiation in a solvent-free or solid-support setting further enhances the environmental credentials of a synthetic protocol by reducing or eliminating the use of volatile organic compounds.

While a specific, detailed protocol for the solvent-free, microwave-assisted synthesis of this compound is not extensively documented in publicly available literature, the general applicability of this technology to the synthesis of quinoline carboxylic acid derivatives is well-established. For instance, a novel microwave-assisted synthesis of a series of quinoline-3-carboxylic acid derivatives has been reported, highlighting the ease of reaction conditions. nih.govmdpi.com These methods often involve the condensation of an appropriately substituted 2-aminoaryl ketone or aldehyde with a compound containing an active methylene (B1212753) group.

The advantages of microwave-assisted synthesis are evident in various related transformations. For example, the Friedländer synthesis of quinolines has been efficiently carried out using microwave irradiation, often in the presence of an acid catalyst and sometimes under solvent-free conditions. researchgate.net This approach significantly shortens reaction times from hours to minutes and can improve yields. mdpi.com One-pot, three-component reactions under microwave irradiation have also been developed for the synthesis of complex quinoline-based heterocyclic systems, demonstrating the versatility of this technique. acs.org

The following table summarizes representative examples of microwave-assisted synthesis of quinoline derivatives, illustrating the typical conditions and advantages of this methodology.

Starting MaterialsProduct TypeReaction ConditionsKey Advantages
2-Aminoarylketone and Carbonyl CompoundPolysubstituted QuinolinesMicrowave irradiation, p-toluenesulfonic acidRapid, efficient, solvent-free
2-Amino-3,5-dibromobenzaldehyde and CyclopentanoneTetrahydroquinoline derivativeMicrowave irradiation, DMSOMild conditions, good yield
2-Chloroquinoline-3-carbaldehyde and 1,2-phenylenediamineQuinoline fused 1,4-benzodiazepineMicrowave irradiationEfficient, facile, green protocol
2-Vinyl anilines and AldehydesPolysubstituted QuinolinesMicrowave irradiation, carbocatalystCascade reaction, high efficiency

This table presents generalized findings from research on microwave-assisted synthesis of quinoline derivatives and is intended to be illustrative of the methodology's potential for the synthesis of this compound.

The use of enzymes as catalysts in organic synthesis represents a cornerstone of green chemistry, offering high selectivity, mild reaction conditions, and reduced environmental impact. While the direct enzymatic synthesis of this compound has not been specifically detailed, research into biocatalytic methods for producing the quinoline scaffold provides a foundation for future developments. northumbria.ac.ukacs.org

Enzymes such as monoamine oxidases (MAO-N) and horseradish peroxidase (HRP) have been successfully employed in the synthesis of quinolines and their derivatives. northumbria.ac.ukacs.orgacs.org For example, whole cells and purified MAO-N enzymes can effectively catalyze the oxidative aromatization of 1,2,3,4-tetrahydroquinolines to the corresponding quinoline derivatives. northumbria.ac.ukacs.org This biocatalytic approach offers a milder and more sustainable alternative to traditional oxidation methods that often rely on toxic and expensive reagents. northumbria.ac.uk

Another enzymatic strategy involves the use of HRP to catalyze the annulation and aromatization of N-cyclopropyl-N-alkylanilines to form 2-quinolone compounds. northumbria.ac.uk Furthermore, the degradation of quinoline by microorganisms has led to the discovery of enzymes like molybdenum-containing hydroxylases, which could potentially be applied in synthetic processes. nih.gov There is also a report of a mild enzymatic procedure for synthesizing quinoline derivatives via a Friedländer condensation reaction. researchgate.net

The table below outlines some of the enzymatic approaches that have been explored for the synthesis of the quinoline core structure.

Enzyme/BiocatalystSubstrate TypeReaction TypeProduct Type
Monoamine Oxidase (MAO-N)1,2,3,4-TetrahydroquinolinesOxidative AromatizationQuinolines
Horseradish Peroxidase (HRP)N-Cyclopropyl-N-alkylanilinesAnnulation/Aromatization2-Quinolones
Mortierella isabellina (fungus)DihydroquinolinesBenzylic and Allylic HydroxylationArene hydrates of quinoline
Various Enzymes2-Amino-3,5-dibromobenzaldehyde and KetonesFriedländer CondensationQuinoline derivatives

This table summarizes findings from research into the enzymatic synthesis of quinoline scaffolds and derivatives, indicating potential biocatalytic routes that could be adapted for the synthesis of this compound.

Advanced Spectroscopic and Crystallographic Characterization of 5 Chloroquinoline 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H and ¹³C NMR spectra are indispensable for confirming the identity and purity of quinoline (B57606) carboxylic acid derivatives. nuph.edu.ua The chemical shifts (δ), reported in parts per million (ppm), multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) in ¹H NMR spectra reveal the number of different types of protons and their neighboring environments. nuph.edu.ua For instance, in derivatives of 2-chloroquinolinecarboxylic esters, the methyl ester protons typically appear as a singlet around 3.9 ppm. nuph.edu.ua Aromatic protons on the quinoline ring system exhibit complex splitting patterns at lower fields, which are characteristic of their relative positions. nuph.edu.ua

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. nuph.edu.ua The carbonyl carbon of the carboxylic acid or ester group in quinoline derivatives is significantly deshielded, appearing in the range of 160-180 ppm. libretexts.org Carbons within the aromatic quinoline ring system resonate in the approximate range of 120-150 ppm, with the exact shifts influenced by the positions of the chloro and carboxylic acid substituents. nuph.edu.ualibretexts.org

A theoretical study on quinoline pharmaceutical derivatives, including those with chloro-substitutions, demonstrated that the highest frequency shifts are observed for carbons directly attached to electronegative atoms like nitrogen, oxygen, and chlorine.

Table 1: Representative NMR Data for Chloroquinoline Carboxylic Acid Derivatives

CompoundNucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
Methyl 2-chloroquinoline-5-carboxylate¹H3.93s- nuph.edu.ua
¹H7.73d9 nuph.edu.ua
¹H7.89t6 nuph.edu.ua
¹H8.18d6 nuph.edu.ua
¹H8.25d6 nuph.edu.ua
¹H9.18d9 nuph.edu.ua
¹³C52.9, 124.2, 125.3, 127.2, 130.3, 131.2, 133.6, 137.9, 147.8, 150.7, 166.4-- nuph.edu.ua
Methyl 2,7-dichloroquinoline-3-carboxylate¹H3.91s- nuph.edu.ua
¹H7.99d9 nuph.edu.ua
¹H8.19d9 nuph.edu.ua
¹H8.61s- nuph.edu.ua
¹H8.91s- nuph.edu.ua
¹³C52.9, 123.8, 126.5, 128.3, 128.9, 130.2, 130.7, 131.2, 141.7, 149.3, 152.0, 152.7, 165.9-- nuph.edu.ua

This table presents a selection of reported NMR data for illustrative purposes. The exact chemical shifts and coupling constants can vary depending on the solvent and specific derivative.

The electronic properties of substituents on the quinoline ring significantly influence the ¹H and ¹³C NMR chemical shifts. researchgate.netncsu.edu Electron-withdrawing groups, such as the chloro group, generally cause a downfield shift (deshielding) of nearby protons and carbons, while electron-donating groups have the opposite effect. semanticscholar.org The position of the substituent relative to the nucleus being observed (ortho, meta, or para) dictates the magnitude of this effect. ncsu.edusemanticscholar.org

For instance, studies on substituted phenylacetylenes and acetanilides have shown that resonance and inductive effects are the primary mechanisms through which substituents alter chemical shifts. researchgate.netdocumentsdelivered.com In para-substituted systems, resonance effects are often dominant, whereas inductive effects play a more significant role in meta-substituted compounds. ncsu.edudocumentsdelivered.com These principles are applicable to the 5-chloroquinoline-3-carboxylic acid system, where the chloro substituent at the 5-position and the carboxylic acid at the 3-position will electronically influence the chemical shifts of all protons and carbons throughout the quinoline ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. libretexts.org For carboxylic acid derivatives, a common fragmentation pathway involves the cleavage of the C-Y bond (where Y is the group attached to the carbonyl) to form a stable acylium ion (R-CO⁺), which often represents the base peak in the spectrum. libretexts.org

In the case of this compound, the molecular ion peak (M⁺) would confirm the molecular weight. Due to the presence of chlorine, a characteristic M+2 peak would also be observed, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl. libretexts.org Fragmentation of the parent molecule can provide further structural confirmation. Key fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the loss of the entire carboxyl group (M-45). libretexts.org For larger acids, a McLafferty rearrangement can produce a diagnostic peak at m/z = 60. youtube.com

Table 2: Common Fragmentation Patterns in Mass Spectrometry of Carboxylic Acids

FragmentationMass LossResulting IonSignificanceReference
α-cleavage17[M-OH]⁺Loss of hydroxyl radical libretexts.orgmiamioh.edu
α-cleavage45[M-COOH]⁺Loss of carboxyl group libretexts.org
McLafferty RearrangementVariable (e.g., produces m/z 60)Rearranged radical cationDiagnostic for acids with γ-hydrogens youtube.commiamioh.edu

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. researchgate.netmdpi.com The FTIR spectrum of this compound and its derivatives will exhibit characteristic absorption bands that confirm the presence of key functional groups. researchgate.netcmscollege.ac.in

The most prominent peaks include a broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹, and a sharp, strong C=O stretch for the carbonyl group, usually appearing between 1680-1710 cm⁻¹. mdpi.comcmscollege.ac.in The C-Cl stretching vibration is expected in the fingerprint region, generally between 600-800 cm⁻¹. Aromatic C=C and C-H stretching vibrations will also be present, further confirming the quinoline core structure. cmscollege.ac.in

Table 3: Characteristic FTIR Absorption Frequencies for this compound

Functional GroupBond VibrationCharacteristic Wavenumber (cm⁻¹)Reference
Carboxylic AcidO-H stretch2500-3300 (broad) cmscollege.ac.in
CarbonylC=O stretch1680-1710 mdpi.com
Aromatic RingC=C stretch~1450-1600 cmscollege.ac.in
ChloroalkaneC-Cl stretch600-800 cmscollege.ac.in

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Beyond the individual molecular structure, SCXRD reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. nuph.edu.uarsc.org This packing is governed by various intermolecular interactions, with hydrogen bonding being particularly significant in carboxylic acids. mdpi.commdpi.com

In the solid state, this compound molecules are expected to form strong intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules, often leading to the formation of dimers or extended chains. mdpi.com These O-H···O hydrogen bonds are a dominant feature in the crystal packing of many carboxylic acids. mdpi.com

Conformational Analysis in the Solid State

The conformation of quinoline carboxylic acid derivatives in the solid state is significantly influenced by intra- and intermolecular interactions, particularly hydrogen bonding and crystal packing forces. While specific crystallographic data for this compound is not extensively detailed in the provided search results, the analysis of closely related structures, such as other quinolone carboxylic acid derivatives, provides valuable insights into its likely solid-state conformation.

In the solid phase, the presence of a polar crystal field is essential for influencing the position of protons and enabling phenomena such as short-lived proton-sharing events. mdpi.com For quinolone carboxylic acid derivatives, the crystal packing is often stabilized by intermolecular hydrogen bonds. For instance, in the crystal structure of the isomeric 2-chloroquinoline-3-carboxylic acid, the packing is described by layers reinforced by intermolecular O-H···N and C-H···O hydrogen bonds, which create a two-dimensional network. nih.govresearchgate.netresearchgate.net This type of hydrogen bonding between the carboxylic acid group and the quinoline nitrogen is a common feature that dictates the supramolecular assembly in the crystal lattice.

The planarity of the quinoline ring system is a dominant feature. In 2-chloroquinoline-3-carboxylic acid, the dihedral angle between the two fused rings of the quinolyl moiety is minimal, indicating a nearly planar conformation. researchgate.net It is expected that this compound would adopt a similarly planar quinoline core. The primary conformational flexibility would arise from the orientation of the carboxylic acid group relative to the quinoline ring. This orientation is largely governed by the formation of strong intramolecular or intermolecular hydrogen bonds. Computational studies on related quinolone derivatives show that the heavy-atom skeleton is only minimally affected by quantum effects, suggesting a rigid ring structure. mdpi.com

Table 1: Crystallographic Data for the Related Compound 2-Chloroquinoline-3-carboxylic acid

Parameter Value
Formula C₁₀H₆ClNO₂
Molecular Weight 207.61
Crystal System Orthorhombic
Space Group P2₁nb
a (Å) 5.8193 (2)
b (Å) 8.0689 (3)
c (Å) 18.1780 (5)
V (ų) 853.55 (5)
Z 4
Temperature (K) 120

Data sourced from references researchgate.net.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, LCMS, GCMS)

Chromatographic methods are indispensable for the purity assessment and isolation of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LCMS) are particularly well-suited for this purpose due to the compound's polarity and thermal lability.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common technique for analyzing quinoline carboxylic acids. A typical RP-HPLC method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity.

A general procedure for a related N-pyrrolylcarboxylic acid involved a C18 column (150 × 4 mm i.d., 5 μm) with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0) in a 50:50 v/v ratio. pensoft.netpensoft.net Isocratic elution at a flow rate of 1.0 mL/min and a column temperature of 30°C, with UV detection at a wavelength where the quinoline chromophore absorbs strongly (e.g., 225 nm), would provide a robust method for assessing purity. pensoft.netpensoft.net Method validation according to ICH guidelines for parameters such as linearity, precision, accuracy, and selectivity is crucial for reliable quantitative analysis. pensoft.netpensoft.net

Liquid Chromatography-Mass Spectrometry (LCMS)

LCMS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it ideal for identifying and quantifying the target compound, its metabolites, or degradation products. researchgate.net Electrospray ionization (ESI) is a common ionization technique for this class of compounds. researchgate.net Because this compound possesses a free carboxyl group, it readily forms a [M-H]⁻ ion in negative ESI mode, corresponding to the carboxylate anion. researchgate.net

LCMS analysis has been successfully used for various derivatives of 2-chloroquinoline-3-carboxylic acid. tandfonline.com For example, in the analysis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, LCMS was used to confirm the molecular weight of the products, with [M+H]⁺ ions being detected. tandfonline.com This indicates that positive ion mode can also be effective, depending on the specific derivative and mobile phase conditions. High-resolution mass spectrometry (LC-HRMS) can be particularly useful for identifying unknown impurities or degradation products, such as hydrolyzed forms of the compound.

Gas Chromatography-Mass Spectrometry (GCMS)

Due to the low volatility and polar nature of carboxylic acids, direct analysis of this compound by GCMS is challenging. The high temperatures required for vaporization in the GC inlet can lead to thermal degradation. Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile and thermally stable ester, such as a methyl or silyl (B83357) ester, prior to GCMS analysis. While feasible, HPLC and LCMS are generally preferred for their ability to analyze the compound directly under milder conditions. researchgate.net

Table 2: General Chromatographic Conditions for Analysis of Quinolone Carboxylic Acids

Technique Stationary Phase Mobile Phase/Conditions Detection
RP-HPLC C18 (e.g., 150x4.6 mm, 5 µm) Acetonitrile/Buffered Aqueous Solution (e.g., Phosphate Buffer pH 3) UV/VIS (e.g., 225 nm)
LCMS C18 (similar to HPLC) Acetonitrile/Water with modifiers (e.g., formic acid or ammonium (B1175870) acetate) ESI-MS (Negative or Positive Ion Mode)
GCMS Capillary Column (e.g., DB-5) Requires prior derivatization (e.g., esterification) to increase volatility Mass Spectrometry (Electron Ionization)

Information compiled from references pensoft.netpensoft.nettandfonline.com.

Medicinal Chemistry and Structure Activity Relationship Sar Studies of 5 Chloroquinoline 3 Carboxylic Acid Derivatives

Principles of Quinoline-Based Drug Design

Quinoline-based drug design leverages the versatile chemical nature of the quinoline (B57606) nucleus to create novel therapeutic agents. nih.govjddtonline.info The core principle involves the strategic placement of various substituents on the quinoline scaffold to enhance pharmacological efficacy. rsc.org The quinoline structure itself serves as a robust pharmacophore, a molecular framework that carries the essential features required for biological activity. rsc.org

Key considerations in quinoline-based drug design include:

Lipophilicity and Cell Permeability: Aryl substitutions on the quinoline skeleton can increase the molecule's lipophilicity, which in turn may enhance its ability to cross cell membranes. researchgate.net

Target-Specific Interactions: The design process aims to create molecules that can interact with specific biological targets, such as enzymes or receptors, with high affinity and selectivity.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the chemical structure of a quinoline derivative affect its biological activity is crucial for optimizing lead compounds. nih.gov

The development of quinoline-based drugs often involves an iterative process of design, synthesis, and biological evaluation to identify compounds with improved potency and reduced side effects. nih.gov

Elucidation of Pharmacophoric Regions and Key Structural Requirements for Biological Activity

The biological activity of quinoline derivatives is intimately linked to the specific arrangement and nature of their functional groups. The quinoline nucleus itself is a fundamental pharmacophoric motif, but its therapeutic potential is significantly influenced by the substituents it carries. rsc.org

For a molecule to be biologically active, it must possess specific structural features that allow it to bind to its target, often a protein or nucleic acid. In the context of quinoline derivatives, these "pharmacophoric regions" often include:

Hydrogen Bond Donors and Acceptors: Groups capable of forming hydrogen bonds are critical for anchoring the molecule within the binding site of a biological target.

Hydrophobic Regions: Nonpolar parts of the molecule can interact with hydrophobic pockets in the target, contributing to binding affinity.

Aromatic Systems: The flat, aromatic nature of the quinoline ring can participate in pi-pi stacking interactions with aromatic amino acid residues in proteins.

A study on quinoline derivatives as inhibitors of protein kinase CK2 highlighted the importance of the quinoline heterocycle being located deep within the active site of the enzyme, where it forms strong hydrophobic interactions with specific amino acid residues like Val53, Val66, Ile95, and Ile174. tandfonline.com

Impact of Substituent Modifications on Biological Efficacy

The biological efficacy of 5-chloroquinoline-3-carboxylic acid and its derivatives is highly dependent on the nature and position of substituents on the quinoline ring.

The carboxylic acid group at the C-4 position of the quinoline ring is a critical determinant of biological activity for certain classes of inhibitors. nih.gov This functional group is acidic and can exist in an ionized (carboxylate) or non-ionized form depending on the pH of the environment. chemistrytalk.orgwikipedia.org

Target Binding: The carboxylic acid group can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. researchgate.netnih.gov For instance, in the context of dihydroorotate (B8406146) dehydrogenase inhibitors, a strict requirement for the carboxylic acid or its salt at the C-4 position was identified for inhibitory activity. nih.gov

Selectivity for Cancer Cells: The acidic tumor microenvironment can influence the ionization state of the carboxylic acid. In this environment, the non-ionized, more lipophilic form may be favored, potentially leading to enhanced absorption by cancer cells compared to normal tissues. nih.gov This change in pKa value can be a strategic element in designing drugs with improved selectivity for cancer cells. nih.gov

Conversion to Other Functional Groups: The carboxylic acid group is a versatile synthetic handle that can be converted into other functional groups like esters and amides, allowing for the exploration of a wider chemical space and the potential to modulate activity. chemistrytalk.orgwikipedia.org

The presence and position of halogen substituents, such as chlorine, on the quinoline ring can significantly modulate the biological activity of the resulting compounds. nih.gov The introduction of a chlorine atom can affect the molecule's electronic properties, lipophilicity, and metabolic stability.

In the context of antibacterial agents, a 5-chloro-quinoline-8-ol scaffold was reported to have moderate activity against Gram-negative bacteria. nih.gov This suggests that the chlorine atom at position 5 contributes to the antibacterial properties of these derivatives. Generally, substitutions at the 5-position of the quinoline ring, including halogens, have been found to enhance bioactivities in many cases. researchgate.net

The location of substituents on the benzo part of the quinoline ring, particularly at the C-7 and C-8 positions, plays a crucial role in determining the biological profile of the compounds.

C-7 Position: Substitutions at the C-7 position can significantly influence the activity of quinoline derivatives. For example, in a series of 7-chloro-4-substituted-quinolines, various substituents at the 4-position were shown to influence the crystallization mechanisms, which can be an important factor in drug development. rsc.org

C-8 Position: The C-8 position is also a key site for modification. For instance, in the development of GLI1 inhibitors, decoration of the quinoline ring, including modifications that led to the cyclization of substituents at the C7 and C8 positions to form an oxazino-quinoline scaffold, was explored to deduce SAR. nih.gov Furthermore, rhodium-catalyzed C-H activation has been used to selectively functionalize the C-8 position of quinoline N-oxides. mdpi.com In some quinolone antibacterials, substitution at the C-8 position with groups like methyl, fluorine, or chlorine has been shown to increase activity, particularly against anaerobic bacteria. youtube.com

Computational Chemistry and Molecular Modeling in SAR Analysis

Computational chemistry and molecular modeling have become indispensable tools in the study of structure-activity relationships for quinoline derivatives. researchgate.net These methods provide valuable insights into how these molecules interact with their biological targets at an atomic level.

Key applications of computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. researchgate.net For example, molecular docking was used to explain the relationship between the substitution pattern at position 2 of 3-quinoline carboxylic acid derivatives and their inhibitory activity against protein kinase CK2. tandfonline.com It has also been used to study the interaction of quinoline derivatives with DNA. researchgate.netnih.gov

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. A pharmacophoric model for negative modulators of the GLI1 protein led to the identification of 8-hydroxyquinoline (B1678124) derivatives as promising candidates. nih.gov

Virtual Screening: This computational technique is used to search large libraries of compounds to identify those that are most likely to bind to a drug target. nih.gov

By combining computational predictions with experimental data, researchers can rationalize observed SAR trends and guide the design of new, more potent, and selective this compound derivatives.

Docking Studies and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a biological target, typically a protein. These methods are instrumental in elucidating the binding modes and stability of potential drug candidates, thereby guiding structure-activity relationship (SAR) studies.

Derivatives of quinoline-3-carboxylic acid have been the subject of numerous docking and MD studies against a variety of biological targets. For instance, derivatives of 2-chloroquinoline-3-carboxylic acid and other quinoline-3-carboxylic acids have been identified as inhibitors of protein kinase CK2, a target implicated in cancer and other diseases. tandfonline.comnih.gov Molecular docking studies revealed that these compounds bind to the ATP-binding pocket of CK2. tandfonline.comtandfonline.com The binding is characterized by crucial hydrogen bonds formed between the carboxylic acid group of the ligand and key amino acid residues like Lys68 and Asp175 in the active site. tandfonline.com Furthermore, the quinoline ring itself engages in hydrophobic interactions with residues such as Val66, Ile95, Met163, and Ile174, which contributes to the stability of the complex. tandfonline.comtandfonline.com MD simulations, using packages like GROMACS, have been employed to minimize the receptor structure and confirm the stability of these ligand-protein interactions over time. tandfonline.com

In another line of research, derivatives synthesized from 2-chloroquinoline-3-carbaldehyde (B1585622) were investigated as potential inhibitors of HIV non-nucleoside reverse transcriptase (NNRT). nih.gov Docking studies, performed with software like Maestro (Schrödinger), identified a chalcone-based quinoline derivative with a high affinity for the enzyme's active site, achieving a docking score of -10.67 kcal/mol. nih.gov

Similarly, quinoline-3-carboxamide (B1254982) derivatives, which are closely related to carboxylic acids, have been studied as inhibitors of DNA damage response (DDR) kinases like ATM. mdpi.com Docking and MD simulations were used to understand the selectivity of these compounds for ATM over other related kinases. The simulations, often run for extended periods (e.g., 100 ns), help to assess the stability of the predicted binding poses and the flexibility of the protein-ligand complex. mdpi.com

These studies collectively highlight a common binding pattern for quinoline-3-carboxylic acid derivatives, where the carboxylic acid moiety acts as a key anchoring group through hydrogen bonding, while the quinoline scaffold and its substituents modulate affinity and selectivity through hydrophobic and other interactions.

Table 1: Summary of Molecular Docking Studies on Chloroquinoline-3-Carboxylic Acid and Related Derivatives

Compound Class Target Protein Key Interacting Residues Docking Software/Method Findings/Reported Scores Reference
3-Quinolone Carboxylic Acids Protein Kinase CK2 Lys68, Asp175, Val66, Ile95, Met163, Ile174 Autodock, Dock 4.0 Hydrogen bonds via carboxylic acid; hydrophobic contacts via quinoline ring. tandfonline.comtandfonline.com
2-Chloroquinoline (B121035) Derivatives HIV Reverse Transcriptase (4I2P) Not specified Maestro (Schrödinger) Compound 4 showed the highest affinity with a docking score of -10.67. nih.gov
Quinoline-3-carboxamides ATM, ATR, DNA-PKcs (DDR kinases) Hinge region of kinases Maestro (Schrödinger) Quinoline nitrogen binds to the hinge region; studies highlighted selectivity for ATM kinase. mdpi.com
8-Chloro-quinolones Bacterial targets Not specified CLC Drug Discovery Workbench Docking was used to predict binding conformations in the target receptor. researchgate.net

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models help in predicting the activity of new, unsynthesized compounds and provide insights into the structural features that are crucial for bioactivity.

While specific QSAR studies for this compound derivatives are not readily found, research on related quinoline scaffolds demonstrates the utility of this approach. For example, a QSAR study was conducted on a series of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives to understand their inhibitory activity against P-glycoprotein (ABCB1), a protein associated with multidrug resistance in cancer. nih.gov In this study, various 2D and 3D molecular descriptors, which quantify different physicochemical properties of the molecules, were calculated. nih.gov Machine learning algorithms, such as k-nearest neighbors (KNN) and gradient boosting (GB), were used to develop predictive models. nih.gov One of the best models developed used a single descriptor and achieved a high coefficient of determination (R²) of 95%, indicating a strong correlation between the descriptor and the biological activity. nih.gov

Another 3D-QSAR study on quinoline derivatives active against Plasmodium falciparum utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.com These models create 3D contour maps that visualize regions where steric, electrostatic, or hydrophobic properties are favorable or unfavorable for activity. For instance, the models indicated that hydrophobic substituents near position 7 of the quinoline core enhance anti-malarial activity. mdpi.com

Synthesize and test a series of analogues with varied substituents.

Draw the 2D or 3D structures of the compounds and calculate a wide range of molecular descriptors (e.g., topological, electronic, steric).

Use statistical methods or machine learning to build a regression model linking the descriptors to the measured biological activity.

Validate the model using internal and external test sets of compounds to ensure its predictive power.

Such models are invaluable for rational drug design, allowing medicinal chemists to prioritize the synthesis of compounds with the highest predicted activity and best pharmacological profiles. nih.gov

Table 2: Example of Descriptors and Methods Used in QSAR Studies of Quinoline Derivatives

QSAR Study Subject Model Type Descriptors Used Machine Learning/Statistical Method Key Findings Reference
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives (P-glycoprotein inhibitors) 2D/3D QSAR 199 2D and 3D descriptors k-Nearest Neighbors (KNN), Gradient Boosting (GB), etc. A reliable model was developed (R²=0.95) to predict inhibitory activity. nih.gov
Quinoline Derivatives (Anti-malarial) 3D-QSAR (CoMFA, CoMSIA) Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields Partial Least Squares (PLS) Contour maps identified key structural features, e.g., hydrophobic groups at C7 and hydrophilic groups at C4 favor activity. mdpi.com

Derivatization and Further Chemical Transformations of 5 Chloroquinoline 3 Carboxylic Acid

Esterification and Amidation Reactions

The carboxylic acid group at the C-3 position of the quinoline (B57606) ring is a key functional handle for derivatization. Standard esterification and amidation reactions can be employed to modify this group, thereby altering the molecule's physicochemical properties.

Esterification: The conversion of carboxylic acids to esters is a fundamental transformation in organic synthesis. For quinoline-3-carboxylic acids, this can be achieved through various methods, including the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.org Another effective method utilizes reagents like chlorotrimethylsilane (B32843) in an alcohol solvent, which can efficiently esterify a wide range of functionalized carboxylic acids under mild conditions. unirioja.es The reaction of 5-chloroquinoline-3-carboxylic acid with an alcohol (R'OH) in the presence of an acid catalyst or a suitable coupling agent yields the corresponding ester. This process is crucial for creating derivatives with modified solubility and pharmacokinetic profiles.

Amidation: The formation of amides from carboxylic acids is another pivotal reaction. youtube.com This can be accomplished by reacting this compound with a primary or secondary amine in the presence of a coupling agent. Modern amidation methods often utilize in situ generated phosphonium (B103445) salts, for instance, from N-chlorophthalimide and triphenylphosphine, to activate the carboxylic acid for nucleophilic attack by the amine. nih.gov This approach allows for the synthesis of a broad spectrum of amides under mild, room temperature conditions. nih.gov Another strategy involves the reaction of carboxylic acid salts with isocyanates, which proceeds at room temperature with the loss of carbon dioxide to form the corresponding amides in high yields. nih.gov These amidation reactions are essential for building peptide-like structures and other complex molecules.

Formation of Fused Heterocyclic Systems from this compound Precursors

The quinoline scaffold of this compound can be further elaborated by constructing additional fused heterocyclic rings. These reactions often involve the chloro and carboxylic acid functionalities, leading to complex polycyclic systems with unique chemical and biological properties.

Pyrimido[4,5-b]quinolines are a class of fused heterocyclic compounds that can be synthesized from quinoline precursors. royalsocietypublishing.orgresearchgate.net One common synthetic route involves the reaction of 2-chloroquinoline-3-carbonitriles with reagents like guanidine, urea, or thiourea. royalsocietypublishing.org While this specific precursor differs from this compound, it highlights a general strategy for constructing the pyrimidine (B1678525) ring onto the quinoline core. Another approach involves the intramolecular cyclization of appropriately substituted quinolines. For instance, the reaction of 2-chloro-3-formylquinolines with amidines can yield pyrimidoquinolines. researchgate.netiaea.org Multicomponent reactions involving an aldehyde, dimedone, and an aminopyrimidine derivative are also effective for synthesizing these fused systems. nih.gov

The synthesis of tetrazolo[1,5-a]quinolines from 2-chloroquinoline (B121035) derivatives is a well-established transformation. tandfonline.com This reaction typically involves treating the 2-chloroquinoline precursor with sodium azide (B81097) in a solvent like dimethylformamide (DMF) at elevated temperatures. tandfonline.comjazanu.edu.sa The reaction proceeds through a nucleophilic substitution of the chlorine atom by the azide ion, followed by an intramolecular cyclization to form the fused tetrazole ring. This method has been successfully applied to a variety of substituted 2-chloroquinolines to produce a range of tetrazolo[1,5-a]quinoline-4-carboxylic acids. tandfonline.com These compounds have been investigated for their potential as protein kinase CK2 inhibitors. tandfonline.comnih.gov

Although direct synthesis from this compound is not explicitly detailed in the provided context, the formation of oxadiazole rings generally involves the cyclization of acylhydrazide precursors. A plausible synthetic route would first involve the conversion of the carboxylic acid to the corresponding acyl hydrazide. This intermediate can then be cyclized with various reagents to form the 1,3,4-oxadiazole (B1194373) ring. This strategy is a common method for incorporating oxadiazole moieties into various heterocyclic scaffolds.

Cyclopropanation-Ring Expansion Reactions

A novel and efficient method for the synthesis of quinoline-3-carboxylates involves a rhodium(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. doaj.orgbeilstein-journals.orgnih.govnih.gov This reaction proceeds under mild conditions and provides good to high yields of the corresponding ethyl quinoline-3-carboxylates. nih.gov The proposed mechanism involves the initial cyclopropanation of the indole (B1671886) at the C2-C3 double bond by a rhodium carbenoid, forming a labile indoline (B122111) halocyclopropyl ester intermediate. nih.gov This intermediate then undergoes ring opening of the cyclopropane (B1198618) ring and subsequent elimination of a hydrogen halide to afford the quinoline structure. nih.govnih.gov While this reaction synthesizes quinoline-3-carboxylates from indole precursors rather than derivatizing a pre-existing quinoline, it represents a significant synthetic advancement in accessing this important class of compounds. doaj.orgnih.gov

Future Directions and Therapeutic Potential of 5 Chloroquinoline 3 Carboxylic Acid Derivatives

Development of Novel Therapeutic Agents

The versatility of the quinoline-3-carboxylic acid framework has enabled the creation of derivatives with potent activity against cancer, microbial infections, and inflammation.

Anticancer Agents: A significant area of research has focused on the antiproliferative properties of these derivatives. Studies have demonstrated that various substituted quinoline-3-carboxylic acids exhibit significant cytotoxic activity against several cancer cell lines. For instance, certain 2,4-disubstituted quinoline-3-carboxylic acid derivatives have shown micromolar inhibition and high selectivity for cancer cells over non-cancerous cells. nih.gov This selectivity is a critical attribute for reducing the side effects commonly associated with chemotherapy. Specific derivatives have demonstrated notable potency; for example, compounds designated as 4m and 4n showed an IC50 value of 0.33μM against the MCF-7 breast cancer cell line. nih.gov Further modifications, such as creating hybrid molecules by incorporating a benzenesulfonamide (B165840) moiety, have also yielded compounds with promising anticancer activity against lung, HeLa, colorectal, and breast cancer cell lines. nih.gov

Anticancer Activity of Selected Quinoline-3-Carboxylic Acid Derivatives
Derivative ClassSpecific Compound(s)Target Cell Line(s)Reported IC50/ActivitySource(s)
2,4-Disubstituted Quinoline-3-Carboxylic Acids2f, 2lMCF-7, K562Selective and potent micromolar inhibition nih.goveurekaselect.com
Quinoline-3-Carboxylate Derivatives4m, 4nMCF-70.33 µM nih.gov
Quinoline-3-Carboxylate Derivatives4k, 4mK5620.28 µM nih.gov
2-Aryl-4,6-Disubstituted Quinolines7, 8, 11, 12, 17, 18HePG-2, HCT-116, MCF-7, PC3, Hela5.6-19.2 µg/ml researchgate.net
Chloroquinoline-Benzenesulfonamide Hybrids7, 11, 14, 17Lung, HeLa, Colorectal, BreastActive (comparable to reference drug) nih.gov
2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic AcidsP6MLLr leukemic cell linesPotent inhibitory activity frontiersin.org

Antimicrobial and Antimalarial Agents: The quinoline (B57606) core is famously present in antimalarial drugs, and research continues to build on this legacy. Novel derivatives of 2-chloroquinoline-3-carboxylic acid have been synthesized and evaluated for their activity against Plasmodium falciparum, the parasite responsible for malaria, with some compounds showing high efficacy. mdpi.com Beyond malaria, these derivatives have demonstrated broad-spectrum antimicrobial capabilities. researchgate.net For example, a series of 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids showed in vitro activity against gram-negative microorganisms and Staphylococcus aureus that was comparable to their corresponding N-ethyl derivatives. nih.gov Further synthesis efforts have led to the creation of quinoline and pyrimidoquinoline derivatives with potential as antibacterial and antifungal agents. nih.govresearchgate.net

Antimicrobial Activity of Selected Quinoline-3-Carboxylic Acid Derivatives
Derivative ClassSpecific Compound(s)Target Organism(s)Reported ActivitySource(s)
Quinolyl 1,3,4-Oxadiazole (B1194373)12Plasmodium falciparumIC50: 0.014–5.87 µg/mL (for series) mdpi.com
1-Alkoxy-4-oxo-3-quinolinecarboxylic Acids22, 30, 34Gram-negative bacteria, S. aureusActivity comparable to N-ethyl derivatives nih.gov
2-Chloroquinoline-Pyrazole HybridsMB-NA. fumigatus, P. notatum, B. subtilisMIC: 44-48 µg/ml researchgate.net
Thiazolo/Pyrido-pyrimido[4,5-b]quinolines7a-c, 7d-fBacteria, FungiEvaluated for in vitro antimicrobial activity nih.gov

Anti-inflammatory Agents: The therapeutic potential of these compounds also extends to inflammatory conditions. A study evaluating various quinoline derivatives found that quinoline-3-carboxylic acids exerted impressively appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced mouse macrophages, without causing cytotoxicity. nih.gov This suggests a potential role for these compounds in treating inflammatory disorders, possibly with a better safety profile than some existing drugs.

Exploration of New Biological Targets

A crucial aspect of future research is to elucidate the mechanisms of action and identify the specific molecular targets through which these derivatives exert their therapeutic effects. This understanding is key to designing more potent and selective drugs.

DNA and Associated Enzymes: One of the established mechanisms for quinolone compounds is the inhibition of bacterial enzymes essential for DNA replication, such as DNA gyrase and topoisomerase IV. wikipedia.org This mode of action is being explored further in the context of anticancer activity. In-silico studies suggest that certain 2,4-disubstituted quinoline-3-carboxylic acid derivatives can bind to the minor groove of B-DNA, acting as DNA targeting molecules. nih.gov The intercalation into DNA disrupts replication processes, ultimately leading to cancer cell death.

Kinase and Deacetylase Inhibition: Derivatives of quinoline-3-carboxylic acid have been identified as potent inhibitors of several enzymes critical to cell signaling and survival, particularly in cancer.

Protein Kinase CK2: Modifications of the 3-quinoline carboxylic acid structure have led to the identification of promising inhibitors of protein kinase CK2, an enzyme implicated in cancer and other diseases. The most active derivatives, including certain tetrazolo-quinoline-4-carboxylic acids and 2-amino-quinoline-3-carboxylic acids, exhibit IC50 values in the submicromolar range. tandfonline.com

Sirtuin 3 (SIRT3): SIRT3, a mitochondrial deacetylase, has emerged as a therapeutic target for certain cancers like acute myeloid leukemia (AML). nih.gov A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed as SIRT3 inhibitors, with one compound (P6) showing potent and selective inhibition of SIRT3 over other sirtuin isoforms. frontiersin.org

Other Kinases: Molecular modeling studies have also suggested that quinoline derivatives can bind to the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinase researchgate.net and Phosphoinositide 3-kinase (PI3K), both of which are important targets in cancer therapy. nih.gov

Other Novel Targets: The search for new targets is ongoing. Researchers have successfully synthesized quinoline carboxamide derivatives that act as antagonists for the P2X7 receptor, a target implicated in various pathological conditions, including cancer. nih.gov

Biological Targets of Quinoline-3-Carboxylic Acid Derivatives
TargetDerivative ClassKey FindingSource(s)
DNA Minor Groove2,4-Disubstituted Quinoline-3-Carboxylic AcidsBinds to A/T minor groove region of B-DNA duplex. nih.gov
Protein Kinase CK2Tetrazolo- and Amino-Quinoline-Carboxylic AcidsIdentification of inhibitors with submicromolar IC50 values. tandfonline.com
Sirtuin 3 (SIRT3)2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic AcidsDiscovery of potent and selective inhibitors (e.g., compound P6). frontiersin.orgnih.gov
VEGFR Tyrosine Kinase2-Aryl-4,6-Disubstituted QuinolinesMolecular modeling suggests binding at the enzyme's pocket. researchgate.net
PI3K EnzymeChloroquinoline-Benzenesulfonamide HybridsMolecular docking suggests inhibition as a potential mechanism. nih.gov
P2X7 ReceptorQuinoline Carboxamide DerivativesDevelopment of nanomolar antagonists. nih.gov

Advanced Drug Delivery Systems

To maximize the therapeutic potential of 5-chloroquinoline-3-carboxylic acid derivatives, future research will likely incorporate advanced drug delivery systems. Many potent biological compounds face challenges such as poor water solubility, low bioavailability, and non-specific toxicity. Drug delivery platforms can address these issues. nih.gov

Nanoparticle-Based Systems: Polymeric, lipidic, or inorganic nanoparticles could be used to encapsulate quinoline derivatives. This can improve their solubility, protect them from degradation in the body, and allow for controlled release. Furthermore, the surface of nanoparticles can be functionalized with targeting ligands (e.g., antibodies) to direct the drug specifically to cancer cells, thereby increasing efficacy and reducing systemic side effects. nih.gov

Nanogels: These are crosslinked polymer networks that can hold significant amounts of water and drug molecules. A biodegradable nanogel, for instance, could be designed for targeted treatment of skin cancer, with components that aid in penetrating the outer skin layer for enhanced antitumor activity. nih.gov

Cyclodextrin Inclusion Complexes: Cyclodextrins are molecules with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, like many quinoline derivatives, effectively increasing their solubility and stability. nih.gov

While specific applications for this compound derivatives are still in the exploratory phase, these established delivery technologies represent a clear future direction for translating the potent in vitro activity of these compounds into effective clinical treatments.

Preclinical and Clinical Development Considerations

The path from a promising laboratory compound to an approved drug is long and requires rigorous evaluation.

In Silico and Preclinical Assessment: The development process for new derivatives increasingly relies on computational (in silico) tools to predict properties like Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). nih.goveurekaselect.com These predictions help in selecting the most promising candidates for synthesis and further testing, saving time and resources. This is followed by extensive in vitro testing to determine potency (e.g., IC50 values) and selectivity against cancer cell lines or microbes. nih.govnih.gov

Structure-Activity Relationship (SAR): A critical component of preclinical development is the establishment of SAR. By synthesizing and testing a series of related compounds, researchers can determine which chemical modifications enhance activity and which are detrimental. nih.gov This knowledge guides the optimization of lead compounds to improve their therapeutic properties.

In Vivo and Pharmacokinetic Studies: Promising candidates from in vitro studies must then be evaluated in animal models (in vivo). These studies are essential to confirm efficacy and assess the pharmacokinetic profile of the drug—how it is absorbed, distributed, metabolized, and excreted by a living organism. For example, antimalarial quinoline derivatives have been tested in mouse models to confirm their ability to inhibit parasite growth. mdpi.comacs.org

Clinical Trials: The final stage is human clinical trials. While direct derivatives of this compound have yet to reach this stage, the potential is illustrated by related compounds. For example, a protein kinase CK2 inhibitor, Silmitasertib (CX-4945), has advanced to Phase II clinical trials as an anticancer drug, demonstrating a viable clinical path for this class of kinase inhibitors. tandfonline.com This provides a roadmap and encouragement for the future clinical development of the novel quinoline derivatives currently being discovered.

Q & A

Q. How can researchers address reproducibility challenges in synthesizing this compound analogs?

  • Methodological Answer : Implement a standardized protocol:
  • Reagent Batches : Source reagents from a single supplier to minimize variability.
  • Reaction Monitoring : Use in situ techniques (e.g., ReactIR) to detect intermediates.
  • Data Sharing : Publish full synthetic procedures, including failed attempts, in open-access repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloroquinoline-3-carboxylic acid
Reactant of Route 2
5-Chloroquinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.